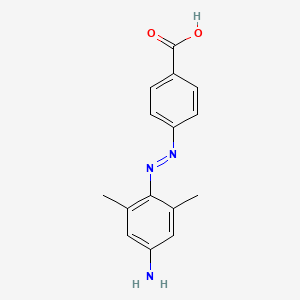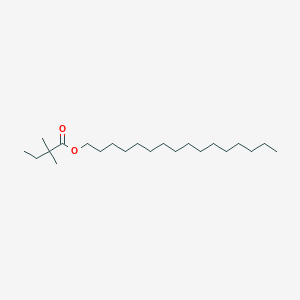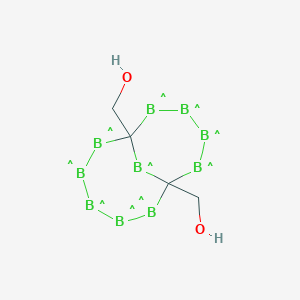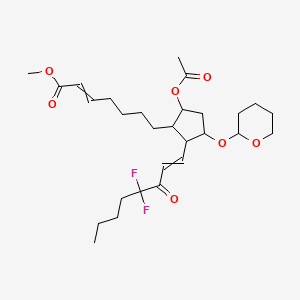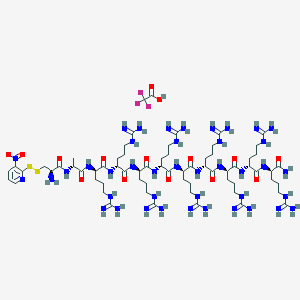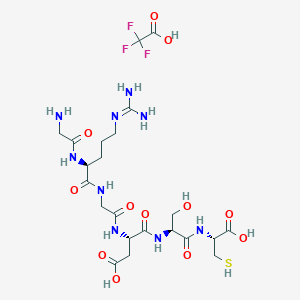
GRGDSC Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetic acid (TFA) is a strong organic acid . It is highly water-soluble and has limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Another synthesis method involves the direct decarboxylation of trifluoroacetates enabled by iron photocatalysis .Chemical Reactions Analysis
TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It’s also a potential environmental breakdown product of a large number (>1 million) chemicals, including pharmaceuticals, pesticides, and polymers .Physical And Chemical Properties Analysis
TFA has a boiling point of 72–74°C, a vapor pressure of 11–13 kPa, a pKa of 0.2–0.5, a density of 1.49 g cm−3 (at 25°C), and a melting point of −15.4°C .Safety and Hazards
Propriétés
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N9O10S.C2HF3O2/c21-5-13(31)26-9(2-1-3-24-20(22)23)16(35)25-6-14(32)27-10(4-15(33)34)17(36)28-11(7-30)18(37)29-12(8-40)19(38)39;3-2(4,5)1(6)7/h9-12,30,40H,1-8,21H2,(H,25,35)(H,26,31)(H,27,32)(H,28,36)(H,29,37)(H,33,34)(H,38,39)(H4,22,23,24);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJHZAVXBAEVHB-AAQZBYNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N9O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GRGDSC Trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl-pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1496776.png)
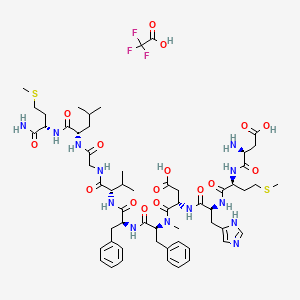

![2-[[2-[[2-[[2-[[2-Amino-3-[[2-[2-[11-(4-aminobutyl)-14-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-2-ylmethyl)-1-methyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1496786.png)
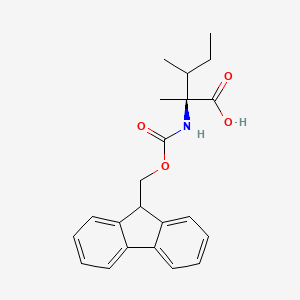
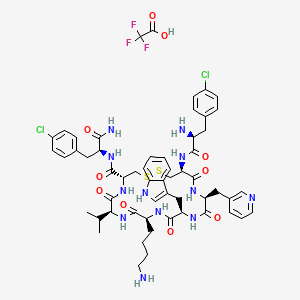

![Methyl 3-[3-(1-acetylpyrrolidin-2-yl)-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B1496798.png)
